2-Chloro-5-methoxybenzene-1,3-dicarboxylic acid

Description

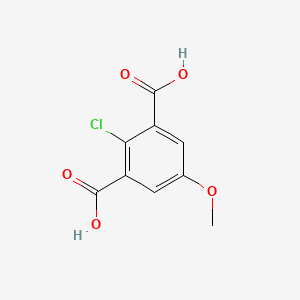

2-Chloro-5-methoxybenzene-1,3-dicarboxylic acid is a substituted benzene derivative featuring two carboxylic acid groups at the 1- and 3-positions, a chlorine atom at position 2, and a methoxy group at position 5 (Figure 1). The chlorine and methoxy substituents influence its electronic properties, solubility, and reactivity, making it a versatile building block for functional materials.

Molecular Formula: C₉H₇ClO₅

Molecular Weight: 246.60 g/mol

Key Features:

- Electron-withdrawing chlorine (position 2) enhances acidity of the carboxylic groups.

- Electron-donating methoxy group (position 5) modifies electronic distribution.

- Dual carboxylic acids enable chelation with metal ions for framework construction.

Properties

IUPAC Name |

2-chloro-5-methoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO5/c1-15-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCCOFAPFNTMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methoxybenzene-1,3-dicarboxylic acid typically involves the chlorination of 5-methoxyisophthalic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The compound's chemical properties stem from its functional groups, which allow for various reactions:

- Oxidation : Can yield quinones or other oxidized derivatives.

- Reduction : May produce alcohols or aldehydes.

- Substitution : Capable of forming amines, thiols, or other substituted derivatives.

These properties make it a valuable intermediate in organic chemistry.

Organic Synthesis

2-Chloro-5-methoxybenzene-1,3-dicarboxylic acid is primarily utilized as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has been explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting various diseases. Research indicates that derivatives of this compound may exhibit significant biological activities, including antibacterial and antifungal properties .

Agrochemical Applications

In agriculture, this compound is investigated for its role in developing herbicides and pesticides. Its structural similarities to known agrochemicals suggest potential efficacy in pest control .

Material Science

This compound is also being studied for its applications in producing specialty chemicals and advanced materials. Its unique properties can be harnessed to develop new materials with tailored functionalities for specific industrial applications .

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study focused on the synthesis of new antibacterial agents derived from this compound demonstrated that modifications to the methoxy group significantly enhanced biological activity against resistant bacterial strains. This research highlighted the compound's potential as a precursor for developing next-generation antibiotics .

Case Study 2: Electrochemical Reduction

Research involving the electrochemical reduction of halogenated organic compounds included studies on this compound. The findings showed that the compound could be effectively reduced under specific conditions, leading to valuable products that can be further utilized in organic synthesis .

Mechanism of Action

The mechanism of action of 2-chloro-5-methoxybenzene-1,3-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Differences

- Chlorine vs. Bromine : Bromine in 5-bromo-1,3-benzenedicarboxylic acid provides stronger electron-withdrawing effects, increasing acidity (pKa ~1.5) compared to chlorine (pKa ~2.1) . Bromine’s larger atomic radius also facilitates halogen bonding in crystal engineering .

- Methoxy vs. Trifluoromethyl : The methoxy group in the target compound donates electrons via resonance, while the trifluoromethyl group in 5-(trifluoromethyl)benzene-1,3-dicarboxylic acid withdraws electrons, significantly lowering solubility in polar solvents .

- Esterification Effects: The mono-esterified analog (3-chloro-5-(methoxycarbonyl)benzoic acid) shows reduced metal-binding capacity due to the loss of one carboxylic acid group, limiting its utility in MOFs .

Biological Activity

2-Chloro-5-methoxybenzene-1,3-dicarboxylic acid, also known as a derivative of isophthalic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by the presence of a methoxy group and two carboxylic acid groups, which contribute to its chemical reactivity and biological interactions. It is synthesized through the chlorination of 5-methoxyisophthalic acid using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selectivity in chlorination.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The methoxy and carboxylic acid groups enable the compound to participate in hydrogen bonding and electrostatic interactions, which can modulate enzyme activity or receptor binding.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction: It can bind to receptors, influencing signaling pathways that regulate cell growth and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. Its efficacy is believed to stem from its ability to disrupt microbial cell wall synthesis .

- Anticancer Potential: Preliminary investigations suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .

- Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro .

Research Findings

Numerous studies have explored the biological activity of this compound. Below are some significant findings:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A study involving human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound activates apoptotic pathways.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.